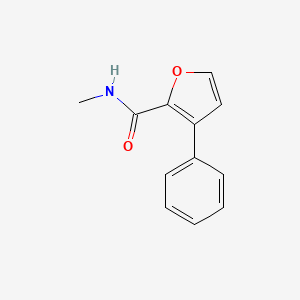

N-methyl-3-phenylfuran-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-3-phenylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-12(14)11-10(7-8-15-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJSTIHYCUCRHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 3 Phenylfuran 2 Carboxamide and Its Analogues

Retrosynthetic Analysis of the N-methyl-3-phenylfuran-2-carboxamide Core Structure

A retrosynthetic analysis of this compound identifies two primary bond disconnections that form the basis of logical synthetic strategies. The first and most apparent disconnection is that of the amide bond (C-N bond). This cleavage simplifies the target molecule into two key synthons: a 3-phenylfuran-2-carboxylic acid derivative and methylamine. This approach focuses on forming the amide bond in a late stage of the synthesis.

A second strategic disconnection involves the carbon-carbon bond between the furan (B31954) ring and the phenyl group. This pathway leads to a 3-halofuran-2-carboxamide intermediate, such as N-methyl-3-bromofuran-2-carboxamide, and a phenyl-organometallic reagent, typically phenylboronic acid for a Suzuki-Miyaura coupling. This strategy builds the substituted furan core first and introduces the phenyl group in a subsequent step. Both approaches offer viable routes to the target compound and its analogues, with the choice often depending on the availability of starting materials and the desired complexity of the final molecule.

Classical Synthetic Approaches for Furan-2-carboxamide Formation

Traditional methods for forming the furan-2-carboxamide scaffold remain fundamental in organic synthesis, primarily revolving around the creation of the amide bond from a carboxylic acid precursor.

Direct Amidation Pathways for Carboxylic Acid Amide Synthesis

Direct amidation involves the condensation of a carboxylic acid with an amine. While conceptually simple, this transformation requires overcoming a significant energy barrier, as the carboxylic acid protonates the amine to form a non-reactive carboxylate-ammonium salt. Historically, this was achieved through thermal dehydration at high temperatures, a method that often lacks compatibility with sensitive functional groups. encyclopedia.pub

Modern direct amidation methods employ catalytic systems to proceed under milder conditions. Boron-derived catalysts, such as ortho-iodoarylboronic acids, have been shown to be effective. organic-chemistry.org These catalysts are believed to form an active acylborate intermediate, which is more susceptible to nucleophilic attack by the amine. organic-chemistry.org Other approaches utilize activating agents or coupling reagents in stoichiometric amounts, which facilitate the reaction but generate significant waste. researchgate.net For the synthesis of this compound, this pathway would involve the direct reaction of 3-phenylfuran-2-carboxylic acid with methylamine, likely facilitated by a suitable catalyst or coupling reagent to achieve high yields without resorting to harsh conditions. mdpi.comresearchgate.net

Utilization of Furan-2-carbonyl Chloride as a Key Precursor

A highly reliable and widely used classical method for amide synthesis is the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. For the target molecule, this involves the conversion of 3-phenylfuran-2-carboxylic acid to 3-phenylfuran-2-carbonyl chloride. This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mdpi.com

Once formed, the furan-2-carbonyl chloride is a potent electrophile that reacts readily with an amine nucleophile, such as methylamine. rsc.org This reaction is generally fast and high-yielding, often carried out at low temperatures in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct. nih.govnih.gov This two-step sequence—formation of the acyl chloride followed by amidation—is a robust and predictable method for synthesizing a wide array of furan-2-carboxamides. nih.govresearchgate.net

| Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Amidation | 3-Phenylfuran-2-carboxylic acid, Methylamine | High temperature or use of coupling agents/catalysts (e.g., boronic acids, carbodiimides). encyclopedia.puborganic-chemistry.org | Atom economical (water is the only byproduct in catalytic versions). researchgate.net | Can require harsh conditions or expensive stoichiometric reagents; potential for side reactions. encyclopedia.pub |

| Acyl Chloride Pathway | 3-Phenylfuran-2-carbonyl chloride, Methylamine | Two steps: 1) Acid + SOCl₂ or (COCl)₂; 2) Acyl chloride + amine + base (e.g., Et₃N) at 0°C to room temp. nih.govnih.gov | High reactivity, generally high yields, reliable and well-established. researchgate.net | Generates waste (e.g., HCl, sulfur dioxide); acyl chloride can be moisture-sensitive. |

Advanced Catalytic Coupling Reactions in Furan-2-carboxamide Synthesis

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed cross-coupling reactions to form C-C bonds, offering powerful alternatives for constructing complex molecular architectures like the 3-phenylfuran (B80758) system.

Palladium-Catalyzed Cross-Coupling Methods

The Suzuki-Miyaura reaction is one of the most powerful and versatile palladium-catalyzed cross-coupling methods. libretexts.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., N-methyl-3-bromofuran-2-carboxamide), forming a Pd(II) intermediate. libretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid (the phenyl group) is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

This methodology has been successfully applied to the synthesis of functionalized N-phenylfuran-2-carboxamide analogues. nih.govresearchgate.net In a representative synthesis, N-(4-bromophenyl)furan-2-carboxamide was coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base to afford the desired N-(4-arylphenyl)furan-2-carboxamides in moderate to excellent yields. nih.gov This demonstrates the feasibility of using a Suzuki-Miyaura coupling as a key step to introduce the phenyl substituent at the 3-position of a furan-2-carboxamide core.

| Starting Material | Arylboronic Acid Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | 4-Methoxyphenylboronic acid | N-(4'-methoxy-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | 83 |

| N-(4-bromophenyl)furan-2-carboxamide | 4-(Methylthio)phenylboronic acid | N-(4'-(methylthio)-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | 75 |

| N-(4-bromophenyl)furan-2-carboxamide | 4-Acetylphenylboronic acid | N-(4'-acetyl-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | 65 |

| N-(4-bromophenyl)furan-2-carboxamide | Naphthalen-1-ylboronic acid | N-(4-(naphthalen-1-yl)phenyl)furan-2-carboxamide | 71 |

| N-(4-bromophenyl)furan-2-carboxamide | Thiophen-3-ylboronic acid | N-(4-(thiophen-3-yl)phenyl)furan-2-carboxamide | 43 |

Other Transition Metal-Catalyzed Methodologies

Beyond the well-established palladium-catalyzed cross-coupling reactions, other transition metals, notably rhodium and copper, have emerged as powerful catalysts for the synthesis of substituted furans. These alternative methodologies provide access to diverse furan structures, often through different mechanistic pathways such as C-H activation, cycloisomerization, and annulation reactions, offering complementary strategies for assembling the this compound framework and its analogues.

Rhodium-Catalyzed Syntheses: Rhodium(III) catalysis has been particularly effective for constructing furan rings via C-H bond functionalization. For instance, Rh(III)-catalyzed annulation of α,β-unsaturated oximes with electrophilic partners like ethyl glyoxylate (B1226380) can yield highly substituted furans without the need for an external oxidant. nih.gov This approach involves the activation of a vinylic C-H bond, followed by cyclization and dehydration to form the aromatic furan core. nih.gov Another strategy involves the Rh(III)-catalyzed reaction of acrylic acids with α-diazocarbonyl compounds, which proceeds through vinyl C-H activation to afford furan-3-carboxylic acid derivatives, a useful precursor for carboxamides. nih.gov These methods are distinguished by their ability to form key C-C bonds on the furan ring directly from simple, acyclic precursors. nih.govnih.gov Furthermore, rhodium catalysts can facilitate the conversion of existing furans into more complex, highly functionalized pyrroles, demonstrating their utility in scaffold hopping and diversification. acs.org

Copper-Catalyzed Syntheses: Copper catalysis offers a cost-effective and versatile alternative for furan synthesis. Copper(I) and Copper(II) salts can catalyze a variety of transformations leading to the furan core. One prominent method is the copper-catalyzed cycloisomerization of alkynyl ketones, which provides a mild and efficient route to 2,5-disubstituted furans. Annulation reactions mediated by copper are also prevalent; for example, the intermolecular annulation of alkyl ketones with β-nitrostyrenes or aryl ketones with styrenes can regioselectively produce multisubstituted furans. nih.gov These reactions often proceed under aerobic conditions, with inexpensive copper salts like CuI or Cu(OAc)₂, making them attractive for large-scale synthesis. nih.gov A one-pot process combining iron-catalyzed halogenation with copper-catalyzed O-arylation has also been developed for the synthesis of benzo[b]furans from simple ketones. nih.gov

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [CpRhCl₂]₂ / AgSbF₆ | α,β-Unsaturated Ketones + Acrylates | Trisubstituted Furans | One-pot synthesis via vinylic C-H activation; Ag salt promotes cyclization. | acs.org |

| [CpRh(MeCN)₃](SbF₆)₂ | α,β-Unsaturated Oximes + Ethyl Glyoxylate | Polysubstituted Furans | Convergent synthesis; oxidant-free annulation. | nih.gov |

| CuI | Alkynyl Ketones | 2,5-Disubstituted Furans | Mild cycloisomerization; tolerates acid- and base-labile groups. | chinesechemsoc.org |

| Cu(OAc)₂ | Aryl Ketones + Styrenes | Multi-aryl Substituted Furans | Oxidative cyclization using DMSO as both solvent and oxidant. | bohrium.com |

Stereoselective Synthesis Strategies for Chiral this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound, where a stereocenter is introduced, requires sophisticated asymmetric strategies. While methods directly targeting this specific chiral compound are not extensively documented, several catalytic approaches for the enantioselective synthesis of related chiral furan and tetrahydrofuran (B95107) derivatives have been established. These strategies can be broadly categorized into metal-catalyzed, organocatalytic, and biocatalytic methods, which could potentially be adapted to generate chiral analogues.

Asymmetric Metal Catalysis: Transition metal complexes featuring chiral ligands are a mainstay of asymmetric synthesis. Copper(II) catalysts with chiral anionic ligands, such as those derived from binaphthol phosphate (B84403), have been shown to promote intramolecular heterocyclization of 2-(1-alkynyl)-2-alkene-1-ones, followed by an enantioselective nucleophilic attack to form highly substituted chiral furans. acs.orgscispace.com Similarly, Cu(I) complexes with chiral bis(oxazoline) (BOX) ligands are effective in catalyzing asymmetric Friedel-Crafts reactions of furans with glyoxylates and other electrophiles, creating a chiral center at the C2 position. researchgate.net Iridium catalysts paired with conventional chiral bisphosphine ligands like BINAP or Segphos have been successfully used for the enantioselective intramolecular hydroarylation of allyloxyphenyl ketones to produce chiral 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jp These precedents suggest that a chiral metal catalyst could control the stereochemistry during a key C-C or C-O bond-forming cyclization step to build the furan ring or during a subsequent functionalization.

Asymmetric Organocatalysis: Metal-free organocatalysis presents a powerful alternative for creating chiral molecules. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been employed in cascade reactions to produce chiral sulfonyl-substituted furans with high enantioselectivity via an enantioselective protonation step. acs.orgacs.org Amino-catalysis, using chiral amines like proline, can activate substrates towards novel reaction pathways. For example, the reaction between alkynyl-substituted enones and aldehydes, activated by a chiral diarylprolinol silyl (B83357) ether, can lead to chiral furan derivatives. nih.gov The design of furan-indole compounds bearing both axial and central chirality has been achieved through organocatalytic asymmetric (2+4) annulation, showcasing the ability of organocatalysis to construct complex chiral architectures. bohrium.combohrium.comnih.govexlibrisgroup.com

Biocatalytic and Chemoenzymatic Strategies: Enzymes offer unparalleled stereoselectivity under mild conditions. A chemoenzymatic approach could involve the non-selective synthesis of a racemic intermediate, followed by an enzymatic kinetic resolution. For instance, lipases are widely used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the esterified product in high enantiomeric purity. nih.gov This strategy has been applied to resolve racemic allenols that are precursors to chiral 2,5-dihydrofurans and to resolve racemic 3-hydroxytetrahydrofurans. nih.govucc.ie Such a strategy could be envisioned for a precursor to this compound that bears a hydroxyl group.

| Strategy | Catalyst/Reagent Type | Reaction Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Metal Catalysis | Cu(II)-Chiral Phosphate | Cycloisomerization/Nucleophilic Addition | High ee | acs.orgscispace.com |

| Metal Catalysis | Ir-Chiral Bisphosphine (e.g., Segphos) | Intramolecular Hydroarylation | up to 92% ee | nii.ac.jp |

| Organocatalysis | Chiral Phosphoric Acid | Cascade/Enantioselective Protonation | up to 94% ee | acs.orgacs.org |

| Biocatalysis | Lipase AK | Kinetic Resolution (Acetylation) | >99% ee (for separated enantiomers) | nih.gov |

Exploration of Green Chemistry Principles in the Synthesis of Furan-2-carboxamides

The integration of green chemistry principles into the synthesis of furan-2-carboxamides is driven by the need for more sustainable, efficient, and environmentally benign chemical processes. Key areas of exploration include the use of alternative energy sources, biocatalysis, and the utilization of renewable feedstocks.

Biocatalytic Approaches: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild, often aqueous, conditions. Lipases, for instance, are effective catalysts for amidation and esterification reactions. An enzymatic approach could be used for the final step in the synthesis of this compound, coupling a 3-phenylfuran-2-carboxylic acid derivative with methylamine. This would avoid the need for harsh coupling reagents and organic solvents. Furthermore, enzymatic polymerizations using lipases have been developed to produce furan-based polyesters and polyamides, demonstrating the potential of biocatalysis in furan chemistry. nih.gov Transaminases are also being explored for the scalable conversion of bio-based furans into various furfurylamines, which are precursors to amides. bohrium.com

Spectroscopic and Analytical Characterization Techniques for N Methyl 3 Phenylfuran 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of each atom, providing a detailed molecular blueprint.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In N-methyl-3-phenylfuran-2-carboxamide derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the furan (B31954) ring, the phenyl group, and the carboxamide functionality.

The furan ring protons typically appear as distinct signals in the aromatic region of the spectrum. For instance, in various furan-2-carboxamide derivatives, the furan protons resonate at specific chemical shifts, often appearing as doublets or doublets of doublets due to coupling with adjacent protons. nih.gov In N-(2,2-diphenylethyl)furan-2-carboxamide, the furan protons are observed at 7.76 ppm, 7.02 ppm, and 6.56 ppm. mdpi.com The protons of the phenyl group also resonate in the aromatic region, typically between 7.0 and 8.0 ppm. acs.org The N-methyl group protons are expected to appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region of the spectrum, generally around 2.8-3.0 ppm. The amide (N-H) proton signal is often broad and its chemical shift can vary depending on the solvent and concentration; for example, in N-(2,2-diphenylethyl)furan-2-carboxamide, it appears as a triplet at 8.35 ppm. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for Furan-2-Carboxamide Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| N-(2,2-Diphenylethyl)furan-2-carboxamide mdpi.com | DMSO-d₆ | Amide (NH) | 8.35 | t |

| Furan H5 | 7.76 | dd | ||

| Phenyl (Ar-H) | 7.26-7.35 | m | ||

| Phenyl (Ar-H) | 7.12-7.25 | m | ||

| Furan H3 | 7.02 | dd | ||

| Furan H4 | 6.56 | dd | ||

| N'-(Benzoyl)furan-2-carbohydrazide nih.gov | DMSO-d₆ | Amide (NH) | 10.45, 10.39 | s |

| Phenyl (Ar-H) & Furan H5 | 7.89-7.94 | m | ||

| Phenyl (Ar-H) | 7.50-7.62 | m | ||

| Furan H3 | 7.26 | dd | ||

| Furan H4 | 6.68 | dd | ||

| N-(4-Benzamidophenyl)furan-2-carboxamide nih.gov | DMSO-d₆ | Amide (NH) | 10.24, 10.17 | s |

| Phenyl & Furan H5 | 7.93-7.97 | m | ||

| Phenyl (Ar-H) | 7.51-7.73 | m | ||

| Furan H3 | 7.32 | d |

Note: This table is interactive. Users can sort and filter the data.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the total number of carbon environments. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.

For this compound derivatives, the carbonyl carbon of the amide group is typically found in the downfield region, around 158-165 ppm. nih.govmdpi.com The carbons of the furan and phenyl rings resonate in the aromatic region (approximately 110-150 ppm). For example, in N-(2,2-diphenylethyl)furan-2-carboxamide, the furan carbons appear at 148.27 ppm (C2), 145.29 ppm (C5), 113.76 ppm (C3), and 112.23 ppm (C4). mdpi.com The N-methyl carbon signal is expected in the upfield region, typically around 25-30 ppm.

Table 2: Representative ¹³C NMR Spectral Data for Furan-2-Carboxamide Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-(2,2-Diphenylethyl)furan-2-carboxamide mdpi.com | DMSO-d₆ | Carbonyl (C=O) | 158.14 |

| Furan C2 | 148.27 | ||

| Furan C5 | 145.29 | ||

| Phenyl (Ar-C) | 143.26, 128.90, 128.38, 126.82 | ||

| Furan C3 | 113.76 | ||

| Furan C4 | 112.23 | ||

| N'-(Benzoyl)furan-2-carbohydrazide nih.gov | DMSO-d₆ | Carbonyl (C=O) | 165.8, 157.4 |

| Furan C2 & C5 | 146.3, 145.8 | ||

| Phenyl (Ar-C) | 132.4, 131.9, 128.5, 127.5 | ||

| Furan C3 & C4 | 114.6, 111.9 | ||

| N-(4-Benzamidophenyl)furan-2-carboxamide nih.gov | DMSO-d₆ | Carbonyl (C=O) | 165.4, 156.1 |

| Furan C2 & C5 | 147.6, 145.6 | ||

| Phenyl (Ar-C) | 135.1, 135.0, 134.3, 131.5, 128.4, 127.6, 120.7 |

Note: This table is interactive. Users can sort and filter the data.

Advanced Two-Dimensional NMR Techniques

While one-dimensional (1D) NMR spectra provide fundamental information, two-dimensional (2D) NMR experiments are often employed for unambiguous structural assignment, especially for complex molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in mapping out the spin systems within the furan and phenyl rings and the N-methyl group's connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of a proton signal to the carbon atom to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing long-range connectivity, for example, connecting the amide proton to the furan ring carbons or the phenyl ring protons to the furan ring, thus confirming the substitution pattern. The complete assignment of ¹H and ¹³C NMR resonances for complex carboxamide derivatives is often achieved through the combined application of these 1D and 2D experiments. nih.gov

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion. For newly synthesized this compound derivatives, HRMS is the definitive method for confirming the molecular formula. By comparing the experimentally measured exact mass to the calculated mass for the proposed formula, researchers can unequivocally verify the identity of the compound. mdpi.com For example, HRMS data for various furan-2-carboxamide derivatives consistently show a very small mass error between the calculated and found values, lending strong support to the proposed structures. nih.gov

Table 3: Example HRMS Data for Furan-2-Carboxamide Derivatives nih.gov

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| N'-(Benzoyl)furan-2-carbohydrazide | [M+H]⁺ | 231.07697 | 231.07689 |

| N-(4-Benzamidophenyl)furan-2-carboxamide | [M+H]⁺ | 307.10827 | 307.10814 |

| N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide | [M+H]⁺ | 337.11883 | 337.11823 |

Note: This table is interactive. Users can sort and filter the data.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of compounds in complex mixtures. nih.govacs.org The liquid chromatography step separates the components of a mixture, which are then introduced into the mass spectrometer for analysis. youtube.com

In the context of this compound derivatives, LC-MS/MS serves several purposes:

Separation and Identification: It can separate the target compound from starting materials, byproducts, and metabolites. The combination of retention time from the LC and the mass spectral data provides a high degree of confidence in identification. acs.orgfossiliontech.com

Fragmentation Analysis: In tandem MS (MS/MS), a specific parent ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable structural information. For carboxamides, common fragmentation pathways involve cleavage of the amide bond. For fentanyl analogs, which share a related N-alkyl amide structure, fragmentation often occurs at the amide N–C4 bond. nih.gov Analysis of these fragmentation patterns can help to confirm the structure of known derivatives or elucidate the structure of unknown metabolites. nih.govnih.gov The development of LC-MS/MS methods is crucial for studying the metabolic fate of such compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to separate volatile compounds and identify them based on their mass-to-charge ratio and fragmentation patterns. For furan carboxamide derivatives, GC-MS can be used to determine the presence of the target compound, identify impurities, and provide structural information.

In a typical analysis, the compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column (such as an HP-5MS). nih.gov The separation is based on the compound's boiling point and affinity for the column's stationary phase. After separation, the compound enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This causes the molecule to fragment in a reproducible way.

While specific GC-MS data for this compound is not widely published, data for its isomer, 2-methyl-N-phenyl-3-furancarboxamide (Fenfuram), is available through the NIST Chemistry WebBook, indicating its amenability to GC analysis. chemeo.comnist.gov The fragmentation of aromatic amides typically involves key cleavage patterns that help in identification. nih.govwhitman.edu A prominent molecular ion peak is usually observed, and characteristic fragmentation includes the cleavage of the amide N-CO bond. nih.govmiamioh.edu This cleavage can lead to the formation of a stable furanoyl or phenylaminyl cation, which can be diagnostic for this class of compounds. nih.govwhitman.edu

Table 1: Predicted GC-MS Fragmentation for N-aryl Furan Carboxamides

| Fragment Type | Description | Potential Use in Identification |

| Molecular Ion (M+) | The intact molecule with one electron removed. | Confirms the molecular weight of the compound. Aromatic amides typically show a prominent molecular ion. whitman.edu |

| Acylium Ion | Formed by the cleavage of the N-CO bond, resulting in a [Furan-C=O]+ fragment. | A key fragment for identifying the furan carboxamide moiety. Its stability is enhanced by conjugation. nih.gov |

| Amine Fragment | Formed by the loss of the acyl group, resulting in a [Phenyl-NR]+ fragment. | Helps to identify the N-substituent on the amide. |

| Loss of CO | The acylium ion may further lose a molecule of carbon monoxide. | A common subsequent fragmentation pattern for aromatic aldehydes and amides. whitman.edu |

| Furan Ring Fragments | Cleavage of the furan ring itself. | Can provide further structural confirmation. |

This table is based on general fragmentation patterns of aromatic amides. nih.govwhitman.edulibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that acts as a molecular "fingerprint." For this compound, IR spectroscopy can confirm the presence of the key amide, furan, and phenyl groups.

Studies on various furan-2-carboxamide derivatives consistently show characteristic absorption bands. researchgate.net The secondary amide group gives rise to several distinct peaks:

N-H Stretch: A sharp to moderately broad band typically appears in the region of 3300-3500 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption between 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group. researchgate.net

N-H Bend and C-N Stretch (Amide II band): This band, appearing in the 1515-1570 cm⁻¹ range, results from a combination of N-H bending and C-N stretching vibrations. researchgate.net

The furan and phenyl rings also exhibit characteristic absorptions, including C-H stretching for the aromatic rings (above 3000 cm⁻¹), C=C ring stretching (typically in the 1400-1600 cm⁻¹ region), and C-O-C stretching of the furan ring (around 1000-1200 cm⁻¹). researchgate.netnist.govyoutube.com

Table 2: Characteristic IR Absorption Frequencies for Furan Carboxamide Derivatives

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) |

| Amide | N-H Stretch | 3300 - 3500 | researchgate.net |

| C=O Stretch (Amide I) | 1630 - 1680 | researchgate.net | |

| N-H Bend / C-N Stretch (Amide II) | 1515 - 1570 | researchgate.net | |

| Aromatic/Furan | Aromatic C-H Stretch | ~3100 | youtube.com |

| C=C Ring Stretch | 1400 - 1600 | youtube.com | |

| Furan | Asymmetric =C-O-C= Stretch | ~1200 | researchgate.net |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. For the synthesis of this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are critical.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention Analysis

HPLC is a highly sensitive technique used for the separation, identification, and quantification of compounds in a mixture. It is particularly valuable for determining the purity of a final product. For aromatic amides like furan carboxamides, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.govresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water (sometimes with an acid modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The compounds elute based on their polarity, with more polar compounds eluting earlier. The retention time is a characteristic property of a compound under specific conditions, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. nih.gov While a specific validated method for this compound is not detailed in the provided results, methods for other aromatic amides have been successfully developed, demonstrating linearity, precision, and accuracy. nih.govnih.gov

Table 3: Principles of HPLC for Purity Analysis of Aromatic Amides

| Parameter | Description | Typical Setup/Value |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. |

| Stationary Phase | C18 (Octadecylsilane) bonded silica (B1680970) column. nih.govresearchgate.net | A common, versatile nonpolar phase. |

| Mobile Phase | A gradient mixture of an aqueous solvent (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile). nih.gov | The gradient is adjusted to achieve optimal separation. nih.gov |

| Detector | UV-Vis or Diode Array Detector (DAD). | Aromatic compounds absorb UV light, allowing for sensitive detection. |

| Output | Chromatogram showing peaks for each compound. | Purity is calculated from the relative area of the main product peak. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. chemistryhall.com It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed. chemistryhall.com

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel on aluminum), which is then placed in a chamber with a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their polarity and affinity for the stationary phase. chemistryhall.com Nonpolar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds remain closer to the baseline (lower Rf). libretexts.org The synthesis of furan-2-carboxamide derivatives has been monitored using solvent systems such as hexane/ethyl acetate (B1210297) or benzene/chloroform. tandfonline.com

Table 4: Example TLC Solvent Systems for Furan Derivatives

| Solvent System (Mobile Phase) | Ratio (v/v) | Application/Compound Type | Source(s) |

| Hexane : Ethyl Acetate | 1:1 to 4:1 | General starting point for compounds of intermediate polarity. libretexts.org | libretexts.org |

| Petroleum Ether : Diethyl Ether | 1:2 | Used in the synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide. | |

| Benzene : Chloroform | 100:6 | Good separation of 2-aroyl-3-arylbenzofurans. tandfonline.com | tandfonline.com |

| Dichloromethane : Methanol | 9:1 to 99:1 | Useful for separating more polar compounds. libretexts.org | libretexts.org |

Application of Advanced Spectroscopic Techniques for Comprehensive Characterization

While the techniques above provide significant data, unambiguous structural elucidation often requires more advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Identifies the number and chemical environment of all hydrogen atoms in the molecule.

¹³C NMR: Identifies the number and chemical environment of all carbon atoms.

2D NMR (e.g., HMQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of all signals and confirmation of the molecule's connectivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio, often to four or five decimal places. This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. It is a definitive tool for confirming the elemental composition of a newly synthesized molecule. nih.gov

The combination of these advanced techniques provides a comprehensive characterization that is considered the gold standard for structural confirmation in modern chemical synthesis. nih.govnih.gov

Table 5: Role of Advanced Spectroscopic Techniques

| Technique | Information Provided | Purpose in Characterization |

| ¹H NMR | Chemical shift, integration, and coupling patterns for all protons. nih.gov | Determines the number and connectivity of neighboring protons. |

| ¹³C NMR | Chemical shift for all unique carbon atoms. nih.gov | Determines the number and type (e.g., C=O, aromatic C, alkyl C) of carbons. |

| 2D NMR (HMBC, HSQC) | Correlation between protons and carbons (¹H-¹³C). nih.gov | Confirms the complete molecular structure and assignment of all atoms. |

| HRMS | Highly accurate mass-to-charge ratio. nih.gov | Determines the exact elemental composition and confirms the molecular formula. |

Investigations into the Biological Activities of Furan 2 Carboxamide Scaffolds

Antimicrobial Activity Studies

The primary focus of this investigation was to collate and present data regarding the antimicrobial capabilities of N-methyl-3-phenylfuran-2-carboxamide. This includes its effectiveness against both bacterial and fungal organisms.

Research into the antibacterial properties of furan-2-carboxamide derivatives has been an area of interest, with studies exploring their activity against a range of bacteria, including those that have developed resistance to multiple drugs. nih.govmdpi.comekb.eg

Antibacterial Efficacy Against Drug-Resistant Pathogens

In Vitro Evaluation against Gram-Positive Bacterial Strains

No specific data regarding the in vitro evaluation of this compound against Gram-positive bacterial strains were identified in the reviewed literature. While studies on related furan-2-carboxamide compounds have been conducted, the specific activity of the N-methyl-3-phenyl variant remains uncharacterized in publicly available research. nih.govmdpi.com

In Vitro Evaluation against Gram-Negative Bacterial Strains (e.g., NDM-1 A. baumannii, K. pneumoniae, E. cloacae)

Specific in vitro data on the activity of this compound against Gram-negative bacterial strains such as New Delhi metallo-beta-lactamase-1 (NDM-1) producing Acinetobacter baumannii, Klebsiella pneumoniae, or Enterobacter cloacae were not found. dovepress.comnih.govmdpi.comnih.gov However, research on analogous compounds like N-(4-bromophenyl)furan-2-carboxamide has shown that this class of molecules can be investigated for activity against such pathogens. mdpi.com

Activity against Multi-Drug Resistant (MDR) Pathogens

There is no available information detailing the activity of this compound specifically against multi-drug resistant (MDR) pathogens. The potential of the broader furan-2-carboxamide scaffold against such strains is an area of ongoing research, but data for the specified compound is absent from the current body of scientific literature. dovepress.comscispace.com

The investigation extended to the potential antifungal properties of this compound, with a focus on fungi that cause diseases in plants.

Antifungal Properties against Phytopathogenic Fungi

Inhibition of Mycelial Growth (e.g., Pythium aphanidermatum, Rhizoctonia solani)

No research findings were located that specifically detail the inhibitory effects of this compound on the mycelial growth of phytopathogenic fungi such as Pythium aphanidermatum or Rhizoctonia solani. While other novel chemical structures are being tested against these types of fungi, data for the subject compound is not present in the reviewed literature. researchgate.netnih.govnih.gov

Evaluation as Succinate (B1194679) Dehydrogenase Inhibitors

Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain, is a crucial enzyme for cellular respiration and has been identified as a prime target for the development of fungicides. researchgate.netnih.gov Carboxamide derivatives, in particular, represent a significant class of SDH inhibitors (SDHIs). acs.org

Research into new fungicides has led to the design and synthesis of novel furan (B31954)/thiophene carboxamides. In one study, a series of furan/thiophene carboxamides incorporating a 4,5-dihydropyrazole ring were synthesized and evaluated for their antifungal activity against several plant pathogens, including Botrytis cinerea and Pyricularia oryzae. researchgate.net Several of these compounds demonstrated significant inhibitory activity. researchgate.net For instance, compounds 5j , 5k , and 5l showed outstanding activity against B. cinerea, with EC₅₀ values superior to the commercial fungicide fluxapyroxad (B1673505). researchgate.net The inhibitory action of these compounds was confirmed to be via SDH inhibition, with IC₅₀ values also surpassing that of fluxapyroxad. researchgate.net

Similarly, another study focused on thiophene/furan-1,3,4-oxadiazole carboxamide derivatives as potent SDHIs. nih.gov A number of the synthesized compounds exhibited remarkable antifungal activity against Sclerotinia sclerotiorum, with EC₅₀ values in the low mg/L range. nih.gov These findings underscore the potential of the furan-2-carboxamide scaffold in developing effective SDHIs for agricultural applications. nih.govresearchgate.net

| Compound | Antifungal Activity (EC₅₀, μg/mL) vs B. cinerea | Enzyme Inhibitory Activity (IC₅₀, μg/mL) vs SDH |

|---|---|---|

| 5j | 0.540 | 0.738 |

| 5k | 0.676 | 0.873 |

| 5l | 0.392 | 0.506 |

| Fluxapyroxad (Standard) | 0.791 | 1.031 |

Enzyme and Receptor Modulatory Activities

Enzyme Inhibition Potentials

Sirtuin 2 (SIRT2), a member of the NAD⁺-dependent protein deacetylase family, has emerged as a therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders. mdpi.comnih.gov Consequently, the discovery of potent and selective SIRT2 inhibitors is an active area of research. mdpi.com

Screening of compound libraries has identified novel scaffolds for SIRT2 inhibition. One such screening led to the discovery of 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, a compound containing a (5-phenylfuran-2-yl)methanamine (B3023609) core, which displayed significant inhibition against SIRT2. mdpi.com This compound, with a relatively low molecular weight, presented a novel scaffold for further optimization. mdpi.com

While direct data on this compound is not detailed, structurally related compounds have shown high potency. For example, a thiophene-2-carboxamide derivative was identified as a highly potent (IC₅₀ of 42 nM) and selective inhibitor of SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov Further studies on other heterocyclic scaffolds, such as 3-(N-arylsulfamoyl)benzamides, have demonstrated that modifications like N-methylation can significantly enhance both the potency and selectivity of SIRT2 inhibition. mdpi.com

| Compound | Concentration | % Inhibition |

|---|---|---|

| 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (20) | 100 μM | 63 ± 5% |

| 10 μM | 35 ± 3% |

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing conditions like Alzheimer's disease, myasthenia gravis, and glaucoma. The search for effective AChE inhibitors has explored a variety of chemical scaffolds, including those incorporating furan rings.

In a study focused on developing new AChE inhibitors, researchers synthesized a series of 2-aryl-6-carboxamide benzoxazole (B165842) derivatives. This series included compounds where the 2-aryl group was a furan ring. The design aimed to combine the benzoxazole scaffold with various aromatic and heteroaromatic groups to enhance binding to the peripheral anionic site (PAS) of the AChE enzyme. The inhibitory activities of these compounds against AChE were evaluated and compared to standard drugs like tacrine (B349632) and donepezil.

| Compound | Structure Description | IC₅₀ (nM) |

|---|---|---|

| 29 | 2-(Furan-2-yl)-N-(2-(pyrrolidin-1-yl)ethyl)-1,3-benzoxazole-6-carboxamide | 5.04 |

| 30 | N-(3-(Dimethylamino)propyl)-2-(furan-2-yl)-1,3-benzoxazole-6-carboxamide | 6.61 |

| Donepezil (Standard) | N/A | 8.83 |

| Tacrine (Standard) | N/A | 20.31 |

The Hypoxia-Inducible Factor 1 (HIF-1) pathway is a central regulator of the cellular response to low oxygen levels (hypoxia). The HIF-1 transcription factor is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a stable HIF-1β subunit. Under normal oxygen conditions (normoxia), the HIF-1α subunit is rapidly degraded. This degradation is initiated by prolyl hydroxylase domain (PHD) enzymes, which hydroxylate key proline residues on HIF-1α, allowing the von Hippel-Lindau (pVHL) tumor suppressor to bind and target it for proteasomal destruction.

Another level of regulation is provided by an enzyme called Factor Inhibiting HIF-1 (FIH-1). Under normoxia, FIH-1 hydroxylates an asparagine residue in the transactivation domain of HIF-1α, which blocks the recruitment of transcriptional coactivators and thus inhibits its transcriptional activity. In hypoxic conditions, the activity of both PHD and FIH-1 enzymes is suppressed, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of genes involved in processes like angiogenesis and anaerobic metabolism.

Modulation of this pathway is a significant therapeutic strategy. researchgate.netmdpi.com While many small molecules have been developed to inhibit PHDs and thereby activate the HIF pathway, fewer have been designed to target FIH-1. Research has shown that furan- and thiophene-2-carbonyl amino acid derivatives have the potential to inhibit FIH-1. nih.gov By inhibiting FIH-1, these compounds can activate HIF-α transcriptional activity even without hypoxic conditions. This was demonstrated in a human neuroblastoma cell line using a luciferase reporter assay to measure HIF response element (HRE) promoter activity. nih.gov The findings indicate that the furan-2-carboxamide scaffold can serve as a basis for designing modulators of the HIF-1 pathway through the inhibition of the FIH-1 enzyme.

Alkaline phosphatases (APs) are a group of enzymes that hydrolyze phosphate (B84403) esters at an alkaline pH. The overexpression of certain AP isoforms is associated with various diseases, including the spread of some cancers, making them a viable therapeutic target. The development of potent and selective AP inhibitors is therefore of considerable interest.

While many studies focus on other heterocyclic structures like pyrazolo-oxothiazolidines or oxadiazoles (B1248032) as AP inhibitors, furan-based compounds have also been evaluated in contexts involving AP activity. For example, in a study investigating inhibitors of the ST2 receptor for treating graft-versus-host disease, a series of 1-(furan-2-ylmethyl)pyrrolidine-based compounds were assessed. The assay used to determine the inhibitory concentration (IC₅₀) values was a HEK-Blue™ assay, which utilizes secreted embryonic alkaline phosphatase (SEAP) as an NF-κB/AP-1 inducible reporter gene. This demonstrates a direct application of AP activity measurement in evaluating the biological effects of furan-containing compounds. The results from this assay identified several furan derivatives with IC₅₀ values lower than the initial lead compound, indicating improved activity.

| Compound | IC₅₀ (μM) |

|---|---|

| iST2-1 (Reference) | 14.0 ± 1.2 |

| 3c | 6.1 ± 1.1 |

| 9b | 6.7 ± 0.9 |

| 14a | 7.8 ± 1.5 |

| 14b | 8.6 ± 1.1 |

| 14d | 8.9 ± 1.4 |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a key strategy in the development of anticancer therapies. nih.govnih.gov The furan-2-carboxamide moiety has been integrated into molecular structures designed to target the ATP-binding site of VEGFR-2. The amide group within this scaffold is proposed to form crucial hydrogen bond interactions with key amino acid residues in the kinase domain, such as Glu885 and Asp1046, which is a common feature in many potent VEGFR-2 inhibitors. nih.gov While various derivatives have been synthesized and tested, demonstrating VEGFR-2 inhibition at sub-micromolar concentrations, specific inhibitory data for this compound against VEGFR-2 is not extensively detailed in the reviewed literature. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R) Modulation

The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is crucial for the differentiation and survival of tumor-associated macrophages (TAMs), which play a significant role in creating a pro-tumorigenic microenvironment. nih.govnih.gov Inhibition of CSF1R is therefore a promising approach in cancer immunotherapy. nih.gov Several small molecule inhibitors targeting CSF1R, such as Pexidartinib (PLX3397) and BLZ945, have been investigated in clinical and preclinical settings. nih.gov These inhibitors function by blocking the autophosphorylation of CSF1R and subsequent downstream signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. nih.gov While the furan-2-carboxamide scaffold is explored in various kinase inhibitors, specific research detailing the modulatory activity of this compound on CSF1R is not prominently available in the current body of scientific literature.

Receptor Agonist/Antagonist Activities

Opioid Receptor Agonism (Contextual for N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide and related analogues)

In the context of opioid receptor activity, the furan-2-carboxamide moiety appears in a class of synthetic opioids structurally related to fentanyl. A notable example is N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide , commonly known as Furanylfentanyl. unodc.orgvulcanchem.com This compound is a potent synthetic opioid that selectively binds to and activates the mu-opioid receptor in the central nervous system. pharmacompass.com The interaction mimics the effects of endogenous opioids, leading to analgesia. pharmacompass.com The structure-activity relationship of fentanyl analogues indicates that the N-acyl group is a critical determinant of opioid activity. In Furanylfentanyl, the traditional propanamide group of fentanyl is replaced by a furan-2-carboxamide group. vulcanchem.com This modification results in a compound with significant opioid agonist properties. nih.gov

| Compound Name | IUPAC Name | Molecular Formula | Opioid Receptor Activity |

| Furanylfentanyl | N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide | C24H26N2O2 | Mu-opioid receptor agonist pharmacompass.com |

| Fentanyl | N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | C22H28N2O | Mu-opioid receptor agonist pharmacompass.compharmacompass.com |

Antiviral Research Applications

The furan-2-carboxamide scaffold has also been investigated for its potential in developing antiviral agents, targeting critical processes in the life cycle of various viruses.

Exploration of Ebola Virus Entry Inhibition Potential

The entry of the Ebola virus (EBOV) into host cells is a multistep process mediated by the viral glycoprotein (B1211001) (GP), making it an attractive target for therapeutic intervention. nih.govnih.gov Research has focused on identifying small molecules that can inhibit this process. nih.govacs.org Studies have identified various chemical series, including adamantane (B196018) carboxamides, that act as EBOV entry inhibitors by directly binding to the viral glycoprotein. nih.gov These inhibitors can interfere with the conformational changes required for membrane fusion or block the interaction between the viral GP and host factors like the Niemann-Pick C1 (NPC1) protein. nih.gov While the broader class of carboxamides is under investigation, specific studies on the potential of this compound as an Ebola virus entry inhibitor are not specified in the available research.

Targeting Monkeypox Virus Proteins (e.g., DNA Polymerase, Profilin-like Protein A42R)

In the search for therapeutics against Monkeypox virus (MPXV), a member of the Poxviridae family, computational and in-silico screening methods have been employed to identify potential inhibitors of key viral proteins. nih.govbiorxiv.orgplos.orgbiorxiv.org Two critical targets for inhibiting MPXV replication are the DNA polymerase (DPol), which is essential for replicating the viral genome, and the profilin-like protein A42R, which is involved in viral morphogenesis. nih.govfrontiersin.orgnih.gov

Computational screening studies have identified a furan-2-carboxamide derivative, N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide , as a promising candidate for inhibiting the A42R protein. nih.govplos.orgbiorxiv.org Molecular docking simulations suggest that this compound exhibits a high binding affinity for the A42R protein, indicating its potential to disrupt the protein's function and, consequently, viral replication. plos.orgbiorxiv.org These in-silico findings highlight the potential of the furan-2-carboxamide scaffold in the development of antivirals against Monkeypox. biorxiv.org However, it is important to note that these are computational predictions, and further in vitro and in vivo studies are necessary to validate these findings. nih.govbiorxiv.org

| Target Protein | Compound | Predicted Binding Affinity (Docking Score) | Study Type |

| Monkeypox Virus A42R Protein | N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide | High (Specific values vary by study) nih.govplos.orgbiorxiv.org | In-Silico / Molecular Docking nih.govplos.orgbiorxiv.org |

General Exploratory Biological Screening and Phenotypic Assays

Initial research into furan-2-carboxamide derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anticancer, and metabolic regulatory effects. Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, has been a valuable tool in identifying the potential therapeutic applications of this class of molecules. nih.gov

A notable area of investigation has been the antibacterial and antibiofilm activity of furan-2-carboxamides. In a diversity-oriented synthesis approach, a collection of furan-2-carboxamides was evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. nih.gov This screening identified that carbohydrazide (B1668358) and triazole derivatives, in particular, exhibited significant antibiofilm properties. nih.govresearchgate.net For instance, one of the most active compounds, a carbohydrazide derivative, achieved a 58% reduction in biofilm formation. nih.govresearchgate.net Importantly, these compounds did not inhibit the growth of the pathogen, indicating a specific antibiofilm effect rather than general toxicity. nih.gov

Another significant finding from phenotypic screening is the potential of furan-2-carboxamide derivatives in cancer therapy. A novel furan-2-carboxamide based small molecule demonstrated potent anti-proliferative and anti-metastatic properties in vitro against a panel of cancer cells. nih.gov The inhibitory concentration (IC50) of this compound ranged from 4 µM to 8 µM across different cancer cell lines. nih.gov Further studies on carbamothioyl-furan-2-carboxamide derivatives have also shown significant anticancer activity against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. mdpi.com One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, was particularly effective against hepatocellular carcinoma, reducing cell viability to 33.29% at a concentration of 20 µg/mL. mdpi.com

In the context of metabolic diseases, a phenotypic screening based on the inhibition of gluconeogenesis led to the discovery of a furan-2-carboxylic acid derivative as a potential agent for the treatment of type 2 diabetes mellitus (T2DM). nih.gov This screening identified a lead compound which, after optimization, resulted in a derivative with improved anti-gluconeogenesis potency and pyruvate (B1213749) tolerance. nih.gov

The following table summarizes the anticancer activity of selected carbamothioyl-furan-2-carboxamide derivatives.

| Compound | Cancer Cell Line | Cell Viability (%) |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 33.29 |

| p-tolylcarbamothioyl)furan-2-carboxamide | Huh-7 | 45.09 |

| p-tolylcarbamothioyl)furan-2-carboxamide | MCF-7 | 41.81 |

Investigation of Mechanisms of Action (MOA) at the Molecular and Cellular Levels

Following the identification of biological activities through screening, research has focused on elucidating the underlying mechanisms of action at the molecular and cellular levels.

For the antibiofilm furan-2-carboxamides, further investigation into their effect on P. aeruginosa revealed a reduction in virulence factors such as pyocyanin (B1662382) and proteases. nih.govresearchgate.net This finding confirmed the anti-quorum sensing properties of these derivatives. Molecular docking studies have suggested that these compounds may act by targeting the LasR protein, a key regulator of quorum sensing in P. aeruginosa. nih.govresearchgate.net The carbohydrazide derivatives were proposed to share a similar binding mode to related furanones within the LasR binding cavity. nih.govresearchgate.net

In the realm of anticancer research, the mechanism of action for a novel furan-2-carboxamide derivative has been identified as microtubule stabilization. nih.gov This compound binds to the taxol binding pocket of tubulin proteins, which was confirmed through molecular docking studies and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations that showed strong binding energies. nih.gov By stabilizing microtubules, the compound disrupts chromosomal segregation during cell division, leading to a G2/M phase cell cycle arrest and subsequent apoptosis, as evidenced by Annexin V-FITC/PI double staining and FACS analysis. nih.gov

The furan-2-carboxylic acid derivative identified for its potential in treating T2DM was found to act by inhibiting gluconeogenesis. nih.gov This mechanism is distinct from that of metformin, a commonly used antidiabetic drug. nih.gov The lead compound demonstrated an improved capability of ameliorating hyperglycemia in vivo by reducing both non-fasting and fasting blood glucose levels. nih.gov

The following table provides an overview of the investigated mechanisms of action for different furan-2-carboxamide derivatives.

| Compound Class | Biological Activity | Investigated Mechanism of Action |

| Furan-2-carboxamide carbohydrazides and triazoles | Antibiofilm (P. aeruginosa) | Reduction of virulence factors (pyocyanin, proteases); suggested targeting of LasR protein. nih.govresearchgate.net |

| Novel furan-2-carboxamide derivative (SH09) | Anticancer | Microtubule stabilization; induction of G2/M arrest and apoptosis. nih.gov |

| Furan-2-carboxylic acid derivative (10v) | Antidiabetic (T2DM) | Inhibition of gluconeogenesis. nih.gov |

Structure Activity Relationship Sar Studies of N Methyl 3 Phenylfuran 2 Carboxamide Analogues

Impact of Substituent Modifications on Biological Activity

The core structure of N-methyl-3-phenylfuran-2-carboxamide offers multiple sites for chemical modification. The biological activity of the resulting analogues is highly sensitive to the nature and position of substituents on both the phenyl and furan (B31954) rings, as well as to alterations in the carboxamide linker.

The phenyl ring is a critical component for the biological activity of many furan-2-carboxamide derivatives. The electronic properties and size (steric effects) of substituents on this ring can dramatically alter the compound's potency and, in some cases, its mechanism of action.

In a series of carbamothioyl-furan-2-carboxiamide derivatives, which feature a modified carboxamide linker, the position of substituents on the phenyl ring influenced the reaction yield, a factor related to steric hindrance. mdpi.com Para-substituted products were obtained in better yields than ortho- or meta-substituted ones, suggesting that substituents away from the point of attachment are sterically more favorable. mdpi.com More importantly, these substitutions had a profound impact on anticancer activity against HepG2 human cancer cells. The activity was found to be dependent on the nature of the substituent on the phenyl ring. For instance, an analogue with a para-methyl group (p-tolyl) on the phenyl ring showed the highest anticancer activity in one study. mdpi.com

Another study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, which are structurally related to the core compound, investigated their neuroprotective effects. nih.gov The findings indicated that the position and nature of the substituent on the N-phenyl ring were important for activity against excitotoxic damage. Specifically, a methyl group at the R2 position (-CH3) and a hydroxyl group at the R3 position (-OH) were identified as being beneficial for neuroprotective action. nih.gov Halogen substitutions on the phenyl ring have also been shown to be advantageous for the antibiofilm activity of furan-2-carboxamides. nih.gov

| Analogue Class | Substituent | Position | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|---|

| Carbamothioyl-furan-2-carboxamides | -CH3 (p-tolyl) | para | Highest activity | Anticancer (HepG2) | mdpi.com |

| 7-Methoxy-N-(phenyl)benzofuran-2-carboxamides | -CH3 | ortho (R2) | Most potent neuroprotection | Neuroprotective | nih.gov |

| 7-Methoxy-N-(phenyl)benzofuran-2-carboxamides | -OH | meta (R3) | Marked anti-excitotoxic effects | Neuroprotective | nih.gov |

| Furan-2-carboxamides | Halogens (e.g., -Cl, -Br) | Various | Improved inhibition | Antibiofilm (P. aeruginosa) | nih.gov |

One common strategy is the bioisosteric replacement of the furan ring with other heterocyclic systems to improve stability or potency. For example, in the development of antibiofilm agents, a labile furanone ring was replaced with a more stable furan-2-carboxamide moiety. nih.govresearchgate.net This change was crucial in designing more robust compounds while retaining the desired biological activity. nih.gov Further exploration of substitutions on the furan ring itself is considered a future direction to enhance antibiofilm capacity. researchgate.net

In some cases, the furan ring is part of a larger, fused system, such as in benzofuran-2-carboxamides. In these analogues, substituents on the benzofuran (B130515) core, which includes the furan ring, have been shown to significantly affect activity. For instance, methoxy (B1213986) groups at the C-5 and C-6 positions of the benzofuran ring in a series of N-alkylated derivatives led to high affinity and selectivity for sigma-1 receptors. nih.gov The synthesis of C3-arylated benzofuran-2-carboxamides has also been developed, allowing for extensive diversification of the furan scaffold to generate libraries for screening. mdpi.com

The carboxamide linker connecting the furan and phenyl moieties is not merely a spacer but plays an active role in the molecule's interaction with its biological target. Modifications to this linker have led to significant changes in biological activity.

In the pursuit of novel antibiofilm agents, the standard amide linker was replaced with N-acylcarbohydrazides and triazoles. nih.gov Both of these linker variations resulted in compounds with significant antibiofilm activity against Pseudomonas aeruginosa. nih.govresearchgate.net The N-acylcarbohydrazide linker, in particular, was identified as one of the most effective modifications. nih.gov Conversely, using a 1,4-diaminobenzene linker led to a drop in activity, possibly due to unfavorable conformational changes. nih.gov

Another significant modification is the replacement of the carboxamide oxygen with sulfur to create a carbamothioyl or thiourea (B124793) group. This change has been explored in the development of inhibitors for the SARS-CoV-2 main protease, where a thiourea linker was found to improve inhibitory potency compared to a urea (B33335) linker. nih.gov Similarly, a series of carbamothioyl-furan-2-carboxamide derivatives showed notable anti-cancer and anti-microbial activities. mdpi.com

| Linker Type | Resulting Analogue Class | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| N-acylcarbohydrazide | Furan-2-carbohydrazides | Significant activity, one of the best linkers | Antibiofilm (P. aeruginosa) | nih.gov |

| Triazole | Furan-2-carboxamide-triazoles | Significant activity despite increased bulk | Antibiofilm (P. aeruginosa) | nih.gov |

| 1,4-Diaminobenzene | Furan-2-carboxamides | Decreased activity | Antibiofilm (P. aeruginosa) | nih.gov |

| Thiourea | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamides | Improved potency over urea analogues | SARS-CoV-2 Mpro inhibition | nih.gov |

| Carbamothioyl | Carbamothioyl-furan-2-carboxamides | Significant activity | Anticancer & Antimicrobial | mdpi.com |

Role of Stereochemistry and Conformational Preferences in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, and conformational preferences, the molecule's accessible shapes, are fundamental to a drug's interaction with its target. washington.eduwindows.net For a flexible molecule to be active, it must adopt a specific conformation to bind effectively to its receptor. washington.edu

In the context of furan-2-carboxamide analogues, the conformation can be influenced by the nature of the linker and substituents. For example, the drop in antibiofilm activity observed for derivatives with a 1,4-diaminobenzene linker was hypothesized to be due to the adoption of a conformation that interferes with the proper fit of the molecule inside the LasR binding site of P. aeruginosa. nih.gov

X-ray crystallography studies on related heterocyclic carboxamides have provided direct evidence of how molecular conformation can vary. In a series of N-pyridyl-benzothiazine-3-carboxamides, it was found that the relative orientation of the benzothiazine and pyridine (B92270) rings could differ significantly. mdpi.com This conformational difference was directly correlated with analgesic and anti-inflammatory activity, where a specific unilateral arrangement of the carbonyl and sulfo groups led to a clear dependence of activity on the spatial arrangement of the aromatic fragments. mdpi.com These findings highlight the importance of understanding and controlling the conformational properties of furan-2-carboxamide analogues to optimize their biological activity. While specific stereochemical studies on this compound are not extensively detailed in the provided context, the general principles and findings from related structures underscore its critical role. washington.eduwindows.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furan-2-carboxamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for understanding the physicochemical properties that drive activity and for predicting the potency of new, unsynthesized analogues.

QSAR studies have been successfully applied to furan-3-carboxamide (B1318973) derivatives to correlate various physicochemical parameters with their antimicrobial activity. nih.gov Similarly, a QSPR (Quantitative Structure-Property Relationship) study was conducted on furan derivatives as corrosion inhibitors for mild steel. digitaloceanspaces.com This study used quantum chemical descriptors calculated via Density Functional Theory (DFT), such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment (μ), and others. digitaloceanspaces.com The models were built using statistical methods like Multiple Linear Regression (MLR) and Principal Component Regression (PCR), with PCR providing the best predictive model. digitaloceanspaces.com

These studies demonstrate that the biological and chemical properties of furan carboxamides can be effectively modeled using their structural and electronic descriptors. Such models can rationalize the observed SAR and guide the design of new compounds with enhanced activity by optimizing key parameters like electronic properties and lipophilicity.

Ligand Design Principles Derived from SAR Data

The collective SAR data from numerous studies on furan-2-carboxamide analogues provide a set of guiding principles for the design of new, biologically active molecules. These principles are a synthesis of the findings on substituent effects, ring modifications, and linker variations.

Phenyl Ring Substitution is Key for Potency Tuning: The phenyl ring is a prime target for modification. For anticancer activity in carbamothioyl derivatives, electron-donating groups like methyl at the para-position appear beneficial. mdpi.com For neuroprotective benzofuran analogues, small substituents like methyl or hydroxyl groups at specific positions can enhance efficacy. nih.gov For antibiofilm activity, halogen substituents are favorable. nih.gov

The Furan Ring is More Than a Scaffold: The furan core is essential for activity, often requiring metabolic activation. nih.gov Its replacement with bioisosteric rings is a valid strategy to improve stability, as demonstrated by the successful use of the furan-2-carboxamide moiety in place of a furanone ring. nih.gov Further decoration of the furan or benzofuran system is a promising avenue for discovering novel activities. researchgate.netmdpi.com

Control of Conformation is Crucial: The three-dimensional shape of the molecule is paramount. Ligand design must consider the conformational constraints imposed by different linkers and substituents to ensure an optimal fit with the biological target. nih.govmdpi.com

By integrating these principles, medicinal chemists can more rationally design novel this compound analogues with improved potency, selectivity, and desired therapeutic profiles.

The biological activity of a compound is intrinsically linked to its chemical structure. In the case of this compound, modifications to its core components—the N-methyl group, the phenyl ring at the 3-position, and the furan-2-carboxamide backbone—can lead to significant changes in its biological profile. SAR studies on analogous compounds provide critical insights into the structural requirements for activity.

While specific SAR data for this compound is not extensively detailed in publicly available research, studies on closely related furan-2-carboxamide and benzofuran-2-carboxamide (B1298429) derivatives offer valuable insights into the potential impact of structural modifications.

For a series of furan-2-carboxamides investigated for antibiofilm activity against Pseudomonas aeruginosa, several key SAR observations were made. The nature of the substituents on the amide nitrogen and the phenyl ring plays a crucial role in modulating activity. For instance, the presence of halogen atoms on the phenyl ring was found to be beneficial for inhibitory activity. nih.govnih.gov Conversely, the introduction of bulky alkyl chains on the amide nitrogen tended to reduce biological activity. nih.gov

In the context of anticancer research, studies on benzofuran-2-carboxamide derivatives, which share the carboxamide moiety, have highlighted the importance of the N-substituent. The presence of an N-phenethyl carboxamide was shown to significantly enhance antiproliferative activity. nih.gov This suggests that the nature of the group attached to the amide nitrogen is a key determinant of biological effect.

Generalizing from these related structures, we can infer potential SAR trends for this compound analogues.

Interactive Data Table: Inferred SAR of this compound Analogues

| Modification Site | Substituent | Inferred Effect on Activity | Rationale/Supporting Evidence from Related Compounds |

| N-Amide | Small Alkyl (e.g., methyl) | Baseline Activity | The parent compound contains a methyl group. |

| Larger/Bulky Alkyl | Likely Decreased Activity | Bulky groups on the amide nitrogen reduce activity in related furan-2-carboxamides. nih.gov | |

| Aryl/Phenethyl | Potentially Increased Activity | N-phenethyl substitution enhances anticancer activity in benzofuran-2-carboxamides. nih.gov | |

| Phenyl Ring (Position 3) | Unsubstituted | Baseline Activity | The parent compound is unsubstituted at this position. |

| Halogen (e.g., Cl, Br, F) | Potentially Increased Activity | Halogen substitution on phenyl rings is beneficial for antibiofilm activity in furan-2-carboxamides. nih.govnih.gov | |

| Electron-donating groups (e.g., OCH₃) | Variable | The effect can be target-dependent. | |

| Electron-withdrawing groups (e.g., NO₂) | Variable | The effect can be target-dependent. | |

| Furan Ring | Bioisosteric replacement (e.g., with thiophene) | Variable | Bioisosteric replacements can alter activity and metabolic stability. nih.gov |

Pharmacophore Elucidation for Furan-2-carboxamide Scaffolds

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the furan-2-carboxamide scaffold, while a universal model is not defined, key features can be distilled from various studies on its derivatives.

Based on molecular docking studies of furan-2-carboxamide derivatives targeting the LasR protein in P. aeruginosa, the core scaffold plays a crucial role in binding. nih.gov The furan ring, the carboxamide linkage, and the substituted phenyl ring are key interacting elements.

A general pharmacophore for furan-2-carboxamide derivatives can be proposed to include:

A Hydrogen Bond Acceptor: The oxygen atom of the furan ring and the carbonyl oxygen of the amide group can act as hydrogen bond acceptors, interacting with donor groups in a biological target.

A Hydrogen Bond Donor: The N-H group of the secondary amide is a potential hydrogen bond donor.

An Aromatic/Hydrophobic Region: The furan ring itself and, more significantly, the phenyl substituent at the 3-position provide a large hydrophobic area capable of engaging in van der Waals and hydrophobic interactions within a receptor's binding pocket.

In studies of carbamothioyl-furan-2-carboxamide derivatives, which replace the amide oxygen with sulfur, the presence of an aromatic moiety was found to increase lipophilicity and contribute to higher anti-bacterial activity compared to non-aromatic analogues. mdpi.com This underscores the importance of the hydrophobic component in the pharmacophore.

The elucidation of a precise pharmacophore model is highly dependent on the specific biological target. However, the recurring importance of the hydrogen bonding capabilities of the carboxamide group and the hydrophobic nature of the aromatic rings are consistent themes across different studies of furan-2-carboxamide derivatives.

Computational and Theoretical Studies on this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focusing solely on this compound are not available in published research. While extensive research exists on the computational analysis of various furan-2-carboxamide derivatives and related heterocyclic compounds, data directly corresponding to the molecular docking, molecular dynamics, and quantum chemical calculations for this compound could not be located.

The methodologies outlined in the requested article—including molecular docking simulations, molecular dynamics, Density Functional Theory (DFT), and Frontier Molecular Orbital (FMO) analysis—are standard and powerful techniques for evaluating chemical compounds. For instance, DFT and FMO analyses are widely used to understand the electronic structure, reactivity, and molecular properties of organic molecules, including various furan derivatives. bohrium.comresearchgate.netresearchgate.netmdpi.com Similarly, molecular docking and molecular dynamics simulations are pivotal in medicinal chemistry for predicting how ligands interact with protein targets and assessing the stability of the resulting complexes. nih.govpsu.eduresearchgate.netmdpi.comnih.gov

However, the application of these specific computational methods to this compound has not been documented in the available scientific literature. Research in this area tends to focus on derivatives with different substitution patterns or related scaffolds that have shown specific biological activities, such as antibiofilm or anticancer properties. nih.govnih.gov

Consequently, without primary research data, it is not possible to provide a scientifically accurate report on the following topics for this compound:

Computational and Theoretical Studies on N Methyl 3 Phenylfuran 2 Carboxamide